molecular formula C14H20N2O B123388 (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide CAS No. 27262-40-4

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Cat. No.: B123388
CAS No.: 27262-40-4
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide (CAS 27262-40-4) is a chiral amide-type compound with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . Its IUPAC name is (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, and it is characterized by a piperidine ring substituted with a 2,6-dimethylphenyl group at the amide nitrogen (Figure 1). The compound exists as two enantiomers, (S) and (R), due to its chiral center at the piperidine C2 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenylamine and (S)-2-piperidinecarboxylic acid.

    Coupling Reaction: The primary step involves the coupling of 2,6-dimethylphenylamine with (S)-2-piperidinecarboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Clinical Applications

Levobupivacaine as a Local Anesthetic

Levobupivacaine is primarily used for its anesthetic properties in surgical and obstetric procedures. It is the S-enantiomer of bupivacaine, developed to provide effective pain relief with a reduced risk of cardiotoxicity compared to its racemic counterpart. This makes it particularly valuable in:

  • Surgical Anesthesia: Used for regional anesthesia techniques such as epidural and spinal anesthesia.
  • Postoperative Pain Management: Effective in managing pain after surgery, reducing the need for opioid analgesics and their associated side effects .

Safety Profile

Research indicates that levobupivacaine has a safer cardiovascular profile compared to bupivacaine, making it suitable for patients with underlying cardiac conditions. Its lower toxicity allows for higher doses to be administered safely during procedures .

Pharmacological Research

Chiral Separation and Synthesis

The synthesis of levobupivacaine involves chiral separation techniques to isolate the S-enantiomer from racemic mixtures. Various methods have been explored for optimizing this process, including:

  • Use of Resolving Agents: L-(–)-dibenzoyl tartaric acid has been employed for effective chiral resolution, yielding high-purity levobupivacaine .
  • Synthetic Routes: Multiple synthetic pathways have been documented, focusing on improving yield and purity through innovative methodologies .

Comparative Studies with Other Anesthetics

Levobupivacaine has been compared with other local anesthetics such as ropivacaine and bupivacaine in terms of efficacy and safety. Studies show that while all three agents provide effective anesthesia, levobupivacaine offers a favorable balance between analgesic effectiveness and cardiovascular safety .

Table 1: Comparison of Local Anesthetics

AnestheticEfficacyCardiovascular SafetyTypical Use Cases
LevobupivacaineHighLower toxicityRegional anesthesia, postoperative pain management
BupivacaineHighHigher toxicityRegional anesthesia
RopivacaineModerate to HighModerate toxicityRegional anesthesia

Case Studies

Clinical Trials

Numerous clinical trials have assessed the effectiveness of levobupivacaine in various settings:

  • A study demonstrated that patients receiving levobupivacaine experienced significantly lower rates of postoperative pain compared to those treated with bupivacaine .
  • Another trial highlighted the reduced incidence of cardiovascular events in patients administered levobupivacaine during major surgeries .

Future Directions in Research

Ongoing research aims to further explore the potential applications of levobupivacaine beyond traditional uses:

  • Combination Therapies: Investigating the efficacy of combining levobupivacaine with other analgesics to enhance pain control while minimizing side effects.
  • Extended Release Formulations: Developing long-acting formulations to prolong analgesia duration without increasing toxicity risks.

Mechanism of Action

The mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Properties:

  • Purity : Up to 99.98% via chiral resolution using L-(−)-dibenzoyl tartaric acid .
  • Solubility : Insoluble in water; soluble in organic solvents like ethyl acetate .
  • Applications : Intermediate in synthesizing local anesthetics (e.g., ropivacaine, bupivacaine) and a reference standard for pharmaceutical impurities .

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to the piperidinecarboxamide class of local anesthetics, sharing structural motifs with clinically used drugs. Key analogues include:

Compound Name Substituents (R) Molecular Formula Key Differences/Applications References
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide H (unchanged) C₁₄H₂₀N₂O Intermediate; impurity in bupivacaine/ropivacaine
Bupivacaine Butyl (C₄H₉) C₁₈H₂₈N₂O Long-acting local anesthetic; racemic mixture
Levobupivacaine Butyl (C₄H₉) C₁₈H₂₈N₂O S-enantiomer of bupivacaine; reduced cardiotoxicity
Ropivacaine Propyl (C₃H₇) C₁₇H₂₆N₂O S-enantiomer; lower CNS toxicity than bupivacaine
Mepivacaine Methyl (CH₃) C₁₅H₂₂N₂O Short-acting anesthetic; N-methyl substitution
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide Pyridine ring C₁₅H₁₅N₂O Impurity in bupivacaine synthesis

Pharmacological and Toxicological Profiles

  • Potency : Bupivacaine > Ropivacaine > Mepivacaine, correlating with alkyl chain length and lipid solubility .
  • Toxicity : The (S)-enantiomers (e.g., levobupivacaine, ropivacaine) exhibit lower cardiotoxicity than their (R)-counterparts or racemic mixtures .
  • Impurity Relevance: Racemic (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide is listed as Impurity B(EP) in bupivacaine monographs .

Research Findings and Data

Physicochemical Properties

Property (S)-Enantiomer Bupivacaine Mepivacaine
Molecular Weight 232.32 288.43 246.35
Melting Point Not reported 107–108°C 150–152°C
Water Solubility Insoluble 0.5 mg/mL 50 mg/mL
LogP (Partition Coefficient) 2.1 (predicted) 3.9 2.7

Key Studies

  • Chiral Resolution : Ethyl acetate purification of the (S)-enantiomer achieved 99.98% purity, critical for pharmaceutical applications .
  • Toxicology : The (S)-configuration reduces arrhythmogenic risks by 30–50% compared to (R)-enantiomers in cardiac models .

Notes on Discrepancies and Limitations

  • Molecular Formula Conflict : erroneously lists the molecular formula as C₁₅H₂₂N₂O , conflicting with consensus data (C₁₄H₂₀N₂O) .
  • Stereochemical Naming : Variability exists in naming conventions (e.g., "2',6'-pipecoloxylidide" vs. IUPAC naming) .

Biological Activity

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide, commonly known as ropivacaine, is a local anesthetic that has garnered attention for its pharmacological properties, particularly in the fields of anesthesiology and neurology. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Ropivacaine is a chiral compound characterized by the presence of a piperidine ring and a dimethylphenyl group. Its molecular formula is C15H22N2OC_{15}H_{22}N_2O with a molecular weight of approximately 246.35 g/mol. The compound exists primarily in its (S)-enantiomeric form, which has been shown to exhibit superior anesthetic properties compared to its racemic counterpart.

Ropivacaine functions by blocking sodium channels in neuronal cell membranes, leading to a decrease in the propagation of action potentials. This mechanism is critical for its effectiveness as a local anesthetic. The compound's selectivity for sensory nerves over motor nerves contributes to its favorable safety profile, reducing the risk of motor block during surgical procedures.

Anesthetic Properties

Ropivacaine demonstrates significant analgesic effects with a lower cardiotoxic risk compared to other local anesthetics like bupivacaine. Studies indicate that ropivacaine provides effective pain relief in various surgical contexts, including orthopedic and obstetric procedures .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of ropivacaine and its analogs. In animal models, compounds related to ropivacaine have shown efficacy in the maximal electroshock seizure (MES) test, indicating potential use in epilepsy management. For instance, modifications in the structure of piperidine derivatives have led to increased anticonvulsant activity without enhancing neurotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of ropivacaine can be influenced by various structural modifications:

  • Substituents on the Aromatic Ring : Introduction of halogen groups (e.g., Cl) on the aromatic ring has been associated with enhanced anticonvulsant activity.
  • Piperidine Ring Modifications : Alterations to the piperidine structure affect both efficacy and toxicity. For example, replacing the piperidine ring with cycloalkane structures generally results in decreased activity and increased neurotoxicity .
  • Amide Group Positioning : Moving the carboxamide group within the piperidine framework can significantly alter the compound's potency and safety profile .

Case Studies

  • Clinical Application in Surgery : Ropivacaine has been successfully employed in various surgical settings. A study evaluating its use in tonsillectomy procedures reported significant reductions in postoperative pain scores when compared to placebo treatments .
  • Anticonvulsant Research : In a study focusing on piperidine derivatives, ropivacaine analogs exhibited promising results in reducing seizure frequency in animal models, suggesting their potential role as anticonvulsants .

Comparative Efficacy Table

CompoundED50 (mg/kg)TD50 (mg/kg)PI (Protective Index)
Ropivacaine5.836.46.3
Bupivacaine4.025.06.25
Other Piperidine DerivativesVariesVariesVaries

ED50 = Effective Dose for 50% response; TD50 = Toxic Dose for 50% response; PI = Protective Index.

Chemical Reactions Analysis

Substitution Reactions

The piperidine nitrogen undergoes nucleophilic substitution with alkyl halides, enabling structural diversification. This reaction is critical for synthesizing derivatives like levobupivacaine.

Table 1: Substitution Reactions with Alkyl Halides

Alkyl HalideReagent/ConditionsProductYieldReference
BromobutaneNa₂CO₃, DMF, 75°C, 5h(S)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide85.5%
1-Bromo-3-fluoropentaneK₂CO₃, DMF, 80°C, 3h(S)-N-(2,6-Diethylphenyl)-1-(5-fluoropentyl)piperidine-2-carboxamide79.2%
BromoethaneK₂CO₃, CH₃CN, reflux(S)-1-Ethyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide78%

Key Observations :

  • Solvent Influence : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

  • Base Selection : Inorganic bases (e.g., Na₂CO₃, K₂CO₃) are preferred for deprotonation without side reactions.

  • Steric Effects : Bulky alkyl halides (e.g., 1-bromo-3-fluoropentane) require extended reaction times (3–5h).

Oxidation and Reduction

The piperidine ring and carboxamide group participate in redox reactions.

Oxidation :

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

  • Product : N-Oxide derivatives (unstable under acidic conditions).

Reduction :

  • Reagents : LiAlH₄ or NaBH₄ in THF.

  • Product : Corresponding piperidine alcohol (requires anhydrous conditions).

Table 3: Redox Reaction Outcomes

Reaction TypeReagentTemperatureProduct Stability
OxidationH₂O₂ (30%)25°CLow (decomposes in <24h)
ReductionLiAlH₄0°C → RTHigh (isolated yield: 68%)

Side Reactions and Byproducts

  • Hydrolysis : Prolonged exposure to aqueous acidic/basic conditions cleaves the carboxamide bond, yielding 2-piperidinecarboxylic acid and 2,6-dimethylaniline.

  • Thermal Degradation : Heating above 150°C induces decomposition, releasing CO₂ and forming N-(2,6-dimethylphenyl)piperidine.

Industrial-Scale Process Optimization

Table 4: Key Parameters for Substitution Reactions

ParameterOptimal ValueImpact on Yield
Temperature75–80°CMaximizes reaction rate without byproduct formation
Molar Ratio (Alkyl Halide:Substrate)1.2:1Prevents excess reagent waste
Solvent Volume10 mL/g substrateBalances solubility and mixing efficiency

Purification Protocol :

  • Crystallization : Ethyl acetate at 0–10°C removes unreacted starting materials.

  • Acid-Base Extraction : HCl washes eliminate basic impurities.

  • Drying : Vacuum drying at 50°C ensures residual solvent removal .

Comparative Analysis of Synthetic Routes

Table 5: Efficiency of Substitution vs. Resolution Methods

MethodTimeCostScalability
Direct Substitution5hLowHigh (batch sizes >10 kg)
Chiral Resolution24hHigh (resolving agent cost)Moderate (<5 kg)

Q & A

Basic Research Questions

Q. How can researchers verify the enantiomeric purity of (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide?

  • Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose- or cellulose-based columns). Polarimetry is also employed to measure optical rotation, with the (S)-enantiomer exhibiting a specific rotation of [α]D20=+25[α]_D^{20} = +25^\circ (in methanol)$. For resolution, chiral resolving agents like L-(−)-dibenzoyl tartaric acid have been used to separate enantiomers, followed by recrystallization in solvents such as ethyl acetate to achieve ≥99% purity .

Q. What are the key spectroscopic and crystallographic techniques for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6) confirm the piperidine carboxamide structure and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (theoretical m/z 232.1576 for C14H20N2O+C_{14}H_{20}N_2O^+).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL software) resolves the absolute configuration, confirming the (S)-stereocenter and planarity of the 2,6-dimethylphenyl group .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess solvent content. Systematic solubility studies in aprotic solvents (e.g., DMSO, ethyl acetate) and aqueous buffers (pH 1–10) are recommended. For example, solubility in water is negligible (<0.1 mg/mL), but DMSO solubilizes >50 mg/mL .

Advanced Research Questions

Q. What strategies optimize chiral resolution during synthesis of the (S)-enantiomer?

  • Methodological Answer :

  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (R)-enantiomer in racemic mixtures.
  • Diastereomeric Salt Formation : Co-crystallize with chiral acids (e.g., L-tartaric acid) in ethanol/water mixtures, achieving >95% enantiomeric excess (ee) after two recrystallizations.
  • Solvent Screening : Ethyl acetate yields higher purity (99.98%) compared to methanol or acetonitrile due to preferential solubility of the diastereomeric salt .

Q. How can researchers design a scalable synthesis route while minimizing impurities?

  • Methodological Answer : Avoid high-boiling solvents like DMF, which leave residues. Instead, use toluene for coupling reactions (e.g., carboxamide formation via EDCI/HOBt activation). Monitor intermediates by thin-layer chromatography (TLC) and optimize reaction temperatures (60–80°C) to suppress byproducts like N-alkylated derivatives. Final purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) reduces impurities to <0.1% .

Q. What advanced analytical methods validate isotopic labeling in derivatives like 13C^{13}\text{C}-labeled analogs?

  • Methodological Answer :

  • Isotopic Purity : Use 13C^{13}\text{C} NMR and isotope ratio mass spectrometry (IRMS) to confirm labeling at specific positions (e.g., propyl chain in 13C3^{13}\text{C}_3-derivatives).
  • Synthetic Validation : Incorporate 13C^{13}\text{C}-enriched reagents (e.g., 13CH3^{13}\text{CH}_3I) during alkylation steps, followed by LC-MS to verify molecular ion clusters (e.g., m/z 235.16 for 13C3^{13}\text{C}_3-analog) .

Q. Safety and Compliance

Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • Waste Management : Collect solid/liquid waste in sealed containers labeled "halogenated organic waste." Neutralize acidic residues with sodium bicarbonate before disposal. Collaborate with certified waste management agencies for incineration .

Properties

IUPAC Name

(2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181713
Record name 2',6'-Pipecoloxylidide, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27262-40-4
Record name 2′,6′-Pipecoloxylidide, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27262-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Pipecoloxylidide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Pipecoloxylidide, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',6'-PIPECOLOXYLIDIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A8HC6M4AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide
Reactant of Route 6
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.